2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine chemical properties
2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine chemical properties
Executive Summary
This technical guide provides a comprehensive analysis of the chemical properties, plausible synthetic routes, and potential reactivity of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous structures to construct a predictive and insightful overview. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of novel heterocyclic compounds. This guide details predicted physicochemical properties, proposes a detailed synthetic protocol, explores the expected reactivity at its key functional groups, and outlines its anticipated spectroscopic signature. Furthermore, it discusses the potential of the tetrahydro-2,6-naphthyridine scaffold in medicinal chemistry, drawing from the known biological activities of related compounds.
Introduction
The 2,6-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including effects on the central nervous system, as well as anticancer and antimicrobial properties.[1][2] The introduction of a tetrahydro component, a benzyl group, and a chloro substituent creates a molecule with a unique three-dimensional structure and diverse reactive sites. The 1,2,3,4-tetrahydro-2,6-naphthyridine framework serves as a key building block for novel compounds.[3] This guide aims to provide a detailed, predictive analysis of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, offering a foundational understanding for its synthesis and further investigation.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes the estimated properties of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine based on its structure.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₅H₁₅ClN₂ | |
| Molecular Weight | 258.75 g/mol | |
| Appearance | Likely a solid at room temperature | Based on similar substituted heterocyclic compounds. |
| pKa | ~7.5 | Estimated based on the pKa of 1,2,3,4-tetrahydro-2,6-naphthyridine (predicted pKa: 7.74 ± 0.20).[4] The electron-withdrawing effect of the chloro group may slightly decrease the basicity of the pyridine nitrogen. |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol. Sparingly soluble in water. | The presence of the benzyl group increases lipophilicity. |
| LogP | ~3.5 | Estimated based on the contributions of the constituent functional groups. |
Proposed Synthetic Pathway
The synthesis of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine can be envisioned through a multi-step process, starting from a suitable pyridine precursor. The following protocol outlines a plausible route, with each step grounded in established synthetic methodologies.
Overall Synthetic Scheme
Caption: Proposed synthesis of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine.
Step-by-Step Experimental Protocol
Step 1: Bromination of 4-Cyano-3-methylpyridine
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To a solution of 4-cyano-3-methylpyridine in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield crude 3-(bromomethyl)-4-cyanopyridine, which can be used in the next step without further purification.
Rationale: This is a standard free-radical bromination of the benzylic methyl group.
Step 2: Cyanation of 3-(Bromomethyl)-4-cyanopyridine
-
Dissolve the crude 3-(bromomethyl)-4-cyanopyridine in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) portion-wise at room temperature, ensuring the temperature does not exceed 30°C.
-
Stir the mixture for 12-16 hours at room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-cyano-3-(cyanomethyl)pyridine.
Rationale: A standard nucleophilic substitution to introduce the second nitrile group necessary for the subsequent cyclization.
Step 3: Reductive Cyclization to form the Tetrahydronaphthyridine Core
-
In a high-pressure autoclave, dissolve 4-cyano-3-(cyanomethyl)pyridine in a solution of ammonia in methanol.
-
Add Raney Nickel catalyst.
-
Pressurize the autoclave with hydrogen gas (e.g., 100 atm) and heat to 80-100°C.
-
Maintain the reaction for 24-48 hours, monitoring for hydrogen uptake.
-
After cooling and venting, filter the catalyst and concentrate the filtrate to yield 5-amino-1,2,3,4-tetrahydro-2,6-naphthyridine.
Rationale: The reduction of both nitrile groups to amines, followed by intramolecular cyclization, is a known method for forming such heterocyclic systems.
Step 4: Sandmeyer Reaction to Introduce the Chloro Group
-
Dissolve the 5-amino-1,2,3,4-tetrahydro-2,6-naphthyridine in aqueous hydrochloric acid and cool to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in aqueous hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Basify the mixture with aqueous ammonia and extract with dichloromethane.
-
Dry the organic layer and concentrate to give 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine.
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a chloride.
Step 5: N-Benzylation
-
To a solution of 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine in acetonitrile, add potassium carbonate and benzyl bromide.[5]
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the final compound, 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine.
Rationale: Standard N-alkylation of the secondary amine in the tetrahydro-pyridine ring.[6][7]
Expected Chemical Reactivity
The molecule possesses three key reactive sites: the chloro-substituted pyridine ring, the N-benzyl group, and the tetrahydro-pyridine ring.
Reactions at the Chloro-Substituted Pyridine Ring
The chlorine atom at the 5-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen.[8][9][10]
Caption: Nucleophilic Aromatic Substitution at the 5-position.
-
Amination: Reaction with various primary or secondary amines can introduce diverse substituents at the 5-position.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ethers.
-
Thiolation: Reaction with thiols or their corresponding salts can introduce sulfur-containing moieties.[11]
-
Cross-Coupling Reactions: The chloro group can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, although this may require specific catalytic systems due to the nature of the heterocyclic substrate.
Reactions Involving the N-Benzyl Group
The benzyl group is a common protecting group for secondary amines and can be removed under various conditions.
-
Debenzylation: Catalytic hydrogenolysis (e.g., H₂, Pd/C) is a standard method for cleaving the N-benzyl bond, yielding the free secondary amine. This would provide a valuable intermediate for further functionalization at the 2-position.
Reactions of the Tetrahydro-Pyridine Ring
The saturated portion of the molecule is generally less reactive than the aromatic ring. However, the secondary amine (after debenzylation) can undergo a range of reactions, including acylation, alkylation, and reductive amination.
Anticipated Spectroscopic Signature
Characterization of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine would rely on standard spectroscopic techniques.[12]
-
¹H NMR:
-
Aromatic Protons: Signals for the protons on the pyridine ring (positions 7 and 8) and the benzyl group's phenyl ring. The pyridine protons will appear as doublets.
-
Benzyl Protons: A characteristic singlet for the benzylic CH₂ protons.
-
Tetrahydro-Pyridine Protons: A series of multiplets corresponding to the protons at positions 1, 3, and 4.
-
-
¹³C NMR:
-
Distinct signals for the aromatic carbons of both the naphthyridine core and the benzyl group.
-
A signal for the benzylic carbon.
-
Signals for the aliphatic carbons of the tetrahydro-pyridine ring.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
-
A prominent fragment ion corresponding to the loss of the benzyl group or the tropylium cation (m/z 91) is expected.
-
Potential Applications in Drug Discovery
The 2,6-naphthyridine scaffold and its derivatives are known to possess a broad spectrum of biological activities.[1][2][13] Naphthyridine derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.[14][15][16][17] The specific combination of a tetrahydro-ring, a benzyl group, and a chloro-substituent in the target molecule provides a unique scaffold for exploring these activities. The chloro group serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution or cross-coupling reactions, enabling the generation of a library of compounds for biological screening. The tetrahydro-pyridine portion introduces a three-dimensional character that can be crucial for binding to biological targets. The N-benzyl group can also influence the molecule's lipophilicity and steric profile, potentially impacting its pharmacokinetic properties.
Conclusion
While direct experimental data on 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is scarce, a thorough analysis of its structural components allows for a robust prediction of its chemical properties and reactivity. This guide provides a solid foundation for researchers aiming to synthesize and explore the potential of this novel heterocyclic compound. The proposed synthetic pathway is logical and employs well-established reactions. The predicted reactivity at its key functional groups opens up numerous possibilities for derivatization and the creation of new chemical entities with potential therapeutic applications. Further experimental work is necessary to validate these predictions and fully elucidate the chemical and biological profile of this intriguing molecule.
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